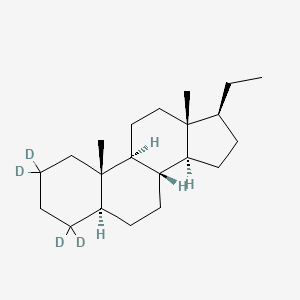

D4 Pregnane

Übersicht

Beschreibung

D4 pregnane is a steroid hormone that has been the subject of extensive scientific research in recent years. It is synthesized from cholesterol and plays a crucial role in various physiological processes, including the regulation of metabolism, immune function, and stress response. In

Wissenschaftliche Forschungsanwendungen

Neurodevelopmental Effects

D4 Pregnane, specifically as octamethylcyclotetrasiloxane (D4), has been studied for its impact on brain development. A study involving pregnant mice treated with D4 showed that prenatal exposure led to cognitive dysfunction, memory limitations, and motor learning defects in offspring. This was linked to reduced proliferation of neuronal progenitors in the offspring's brain, suggesting that D4 exerts estrogenic activity affecting cell cycle progression in neuronal progenitor cells during neurodevelopment. This could be associated with cognitive deficits in offspring (Tran, Park, Jung, & Jeung, 2021).

Reproductive Hormone Metabolism in Pregnancy

Research on D4 Pregnane, particularly in the context of pregnant mares, revealed unique steroid hormone metabolic activities. A study observed that pregnant mares exhibited distinct metabolism of exogenous progestins and unusual metabolic activity both in vivo and in vitro. This included the transformation of pregnenolone (P5), progesterone (P4), and other related compounds, highlighting a complex metabolic pathway during pregnancy (Schutzer & Holtan, 1996).

Hormonal Effects in Female Rats

A study on female Sprague-Dawley rats exposed to D4 found that it could attenuate the pre-ovulatory luteinizing hormone (LH) surge, impacting ovulation and reproductive hormones. High exposures to D4 significantly altered the levels of estrone (E1), estradiol (E2), follicle-stimulating hormone (FSH), and progesterone (P4), indicating its potential impact on female reproductive health (Quinn et al., 2007).

Fertility and Progesterone Supplementation in Dairy Cows

D4 Pregnane has implications in veterinary science, particularly in dairy cow fertility. Research indicates that presynchronization with Double-Ovsynch, a protocol involving progesterone (P4) administration, improves fertility at first postpartum artificial insemination in lactating dairy cows. This suggests a significant role for progesterone regulation in enhancing reproductive success (Herlihy et al., 2012).

Eigenschaften

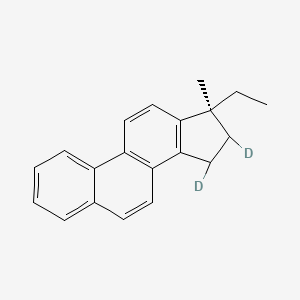

IUPAC Name |

(5R,8S,9S,10S,13R,14S,17S)-2,2,4,4-tetradeuterio-17-ethyl-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h15-19H,4-14H2,1-3H3/t15-,16+,17-,18-,19-,20-,21+/m0/s1/i6D2,7D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMFYGXQPXQEEM-MPVKRWKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@H]4[C@@H]3CC[C@H]2C(C1)([2H])[2H])CC)C)C)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D4 Pregnane | |

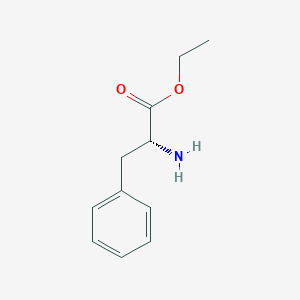

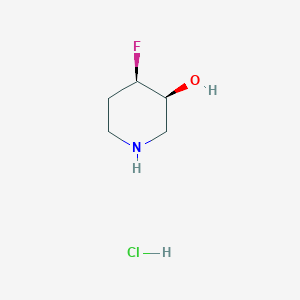

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S,10S,17S)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene;(5R,10S,17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B3250757.png)